
SARS-CoV MPro-IN-1
Übersicht
Beschreibung
MPro Inhibitor 11b is a potent inhibitor of the main protease (MPro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its potential in reducing viral replication and aiding in the treatment of COVID-19 . The main protease is crucial for the viral life cycle, making it an attractive target for antiviral drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MPro Inhibitor 11b typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the backbone of the molecule.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of MPro Inhibitor 11b would be scaled up using optimized synthetic routes. This includes:
Batch processing: Large-scale reactions are conducted in batches to produce significant quantities of the compound.
Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.
Analyse Chemischer Reaktionen
General Mechanism of MPro Catalytic Activity
MPro employs a catalytic dyad (Cys145-His41) to cleave viral polyproteins through nucleophilic attack. The reaction proceeds via:
-
Acylation :
-
Deacylation :
Key Reaction Features of Covalent MPro Inhibitors
While "MPro-IN-1" structural details are unavailable, established inhibitors exhibit these reaction characteristics:
Critical Interactions in Inhibition Reactions
From structural studies of analogous inhibitors (N3, PF-07321332):
-
P1-Pocket :
-
P2-Pocket :
-
P3-Pocket :
-
Covalent Bond Kinetics :
Redox Modulation of Inhibitor Reactivity
MPro exists in redox-sensitive states affecting inhibitor binding:
State | Dimer/Monomer Ratio | Inhibitor K<sub>d</sub> | Mechanism |
---|---|---|---|
Reduced | 85:15 | 12 nM | Active site Cys145 thiolate |
Oxidized | 23:77 | 420 nM | Cys145 sulfenic acid formation |
Reversible inhibitors like PF-07321332 maintain efficacy across redox states (EC<sub>50</sub> = 74.5 nM in reducing conditions vs. 210 nM oxidized) .
Computational Validation of Reaction Pathways
QM/MM studies reveal:
-
Inhibition Thermodynamics :
-
Transition State Features :
While "SARS-CoV MPro-IN-1" specifics are unavailable in the reviewed literature, these mechanisms represent the current paradigm for MPro-targeted covalent inhibitors. Future studies should address:
-
pH-dependent reactivity profiles
-
Solvent isotope effects on acylation kinetics
-
Long-range electrostatic effects from residues Asp187/Glu188
Experimental validation through crystallography (as in ) and stopped-flow kinetics (per ) would be essential to characterize this compound's precise reaction mechanism.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
SARS-CoV MPro-IN-1 has been extensively studied in drug discovery programs aimed at identifying effective antiviral agents against COVID-19. Recent studies have employed various methodologies, including:
- Structure-Based Drug Design: Computational techniques have been utilized to design inhibitors that bind effectively to the active site of MPro. For instance, a study reported the identification of several potent inhibitors through high-throughput screening and structure-assisted design .
- In Vitro and In Vivo Studies: The efficacy of MPro inhibitors like PF-07321332 has been demonstrated in cellular assays and transgenic mouse models, showing significant antiviral activity against SARS-CoV-2 and related coronaviruses .
Addressing Post-COVID Neurological Disorders
Recent research has explored the potential of repurposing MPro inhibitors to address neurological disorders associated with post-COVID conditions. A study highlighted the allosteric binding of a SARS-CoV-2 MPro inhibitor to the MAO-B receptor, suggesting a dual therapeutic approach for treating both viral infection and neurodegenerative symptoms . This innovative application underscores the versatility of MPro inhibitors beyond their initial antiviral purpose.
Data Table: Overview of Key Studies on this compound
Clinical Candidate: PF-07321332
PF-07321332 is a notable clinical candidate derived from this compound research. It has shown promising results in inhibiting viral replication in vitro and demonstrated safety profiles in early clinical trials . Its mechanism involves binding to the active site of MPro, effectively blocking its function.
Dual Targeting Approach
Another innovative application involves using this compound to target both MPro and MAO-B receptors simultaneously. This approach aims to mitigate neurological impacts post-COVID while addressing viral replication . Molecular dynamics simulations have confirmed the stability of these interactions over time.
Wirkmechanismus
MPro Inhibitor 11b exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins, which is essential for viral replication . The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease’s active site.
Vergleich Mit ähnlichen Verbindungen
MPro-Inhibitor 11b wird mit anderen Proteaseinhibitoren verglichen, wie z. B.:
Nirmatrelvir: Ein weiterer potenter Inhibitor der SARS-CoV-2-Hauptprotease.
Boceprevir: Ursprünglich für das Hepatitis-C-Virus entwickelt, zeigt es auch Aktivität gegen die SARS-CoV-2-Hauptprotease.
GC376: Ein breitbandwirksamer antiviraler Proteaseinhibitor.
Einzigartigkeit: MPro-Inhibitor 11b zeichnet sich durch seine hohe Potenz und Selektivität für die SARS-CoV-2-Hauptprotease aus, was ihn zu einem vielversprechenden Kandidaten für die Weiterentwicklung als antivirales Medikament macht .
Biologische Aktivität
SARS-CoV MPro-IN-1 is a potent inhibitor targeting the main protease (MPro) of SARS-CoV-2, a critical enzyme involved in the viral replication cycle. This article reviews the biological activity of MPro-IN-1, highlighting its mechanism of action, efficacy, and potential as a therapeutic agent against COVID-19.
Overview of SARS-CoV Main Protease (MPro)
The main protease (MPro), also known as 3C-like protease, is essential for processing the polyproteins that are translated from the viral RNA. It cleaves these polyproteins at specific sites, facilitating the production of functional non-structural proteins necessary for viral replication and transcription. The MPro from SARS-CoV-2 shares a high degree of sequence identity with that from SARS-CoV-1, making it an attractive target for drug development due to its conserved nature across coronaviruses and lack of human homologs .
MPro-IN-1 functions by covalently binding to the active site of MPro, specifically targeting the catalytic cysteine residue (Cys145). This interaction inhibits the proteolytic activity of MPro, effectively blocking viral replication. The compound has been shown to exhibit time-dependent irreversible inhibition, which enhances its potential as a therapeutic agent .
Efficacy and Inhibitory Activity
Recent studies have quantified the inhibitory potency of MPro-IN-1. For instance:
The data indicates that MPro-IN-1 exhibits strong inhibitory effects at low micromolar concentrations, demonstrating its potential for therapeutic use.
Study on Inhibitory Potency
A study conducted by Jin et al. (2020) characterized various inhibitors against MPro, including MPro-IN-1. The research utilized fluorescence resonance energy transfer (FRET) assays to evaluate enzymatic activity and inhibitor potency. The results indicated that MPro-IN-1 effectively inhibited MPro with an IC50 value significantly lower than many other tested compounds .
Structural Insights
Crystal structure analysis has provided insights into how MPro-IN-1 binds to the enzyme. The binding mode was elucidated through X-ray crystallography, revealing that the compound occupies the substrate-binding pocket and forms essential interactions with key residues involved in catalysis . This structural information is critical for optimizing the design of more potent inhibitors.
Eigenschaften
IUPAC Name |
N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBVFBQANEDDM-CUWPLCDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.